![molecular formula C16H21N3O4S B192893 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide CAS No. 119018-29-0](/img/structure/B192893.png)
4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide
概要
説明
グリメピリドスルホンアミドは、グリメピリドの誘導体であり、スルホニルウレア系抗糖尿病薬の一種です。主に2型糖尿病の治療に使用されています。グリメピリドスルホンアミドはグリメピリドの核心構造を保持していますが、スルホンアミド基が追加されています。この基は、化合物の化学的性質と生物学的活性に影響を与える可能性があります。
製法
合成経路と反応条件
グリメピリドスルホンアミドの合成は、通常、グリメピリドとスルホンアミド試薬を反応させることにより行われます。 一般的な方法の1つは、まずグリメピリドを合成することから始まります。グリメピリドは、3-エチル-4-メチル-2-オキソ-2,5-ジヒドロ-1H-ピロール-1-カルボキサミドと4-(2-(4-メチルシクロヘキシル)カルバモイルスルファモイル)フェネチルアミンを特定の条件下で反応させることにより合成されます 。その後、生成されたグリメピリドをスルホンアミド試薬と反応させてスルホンアミド基を導入し、グリメピリドスルホンアミドが生成されます。
工業生産方法
グリメピリドスルホンアミドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスでは、反応条件、精製工程、品質保証を厳密に管理し、最終製品が医薬品規格を満たすようにします .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of glimepiride sulfonamide typically involves the reaction of glimepiride with sulfonamide reagents. One common method starts with the preparation of glimepiride, which involves the reaction of 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide with 4-(2-(4-methylcyclohexyl)carbamoylsulfamoyl)phenethylamine under specific conditions . The resulting glimepiride is then reacted with sulfonamide reagents to introduce the sulfonamide group, forming glimepiride sulfonamide.
Industrial Production Methods
Industrial production of glimepiride sulfonamide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the final product meets pharmaceutical standards .
化学反応の分析
反応の種類
グリメピリドスルホンアミドは、以下の化学反応を含め、さまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されてスルホキシドとスルホンを生成することができます。
還元: 還元反応では、スルホンアミド基をアミンに変換することができます。
置換: スルホンアミド基は、求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤としては、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤を置換反応で使用することができます。
生成される主要な生成物
酸化: スルホキシドとスルホン。
還元: アミン。
置換: 使用する求核剤に応じて、さまざまな置換誘導体。
科学的研究の応用
Medicinal Applications
-
Antidiabetic Properties :
- This compound is noted as an impurity related to glimepiride, a medication used for managing type 2 diabetes. Its structural similarity suggests potential activity in glucose metabolism regulation . Research indicates that derivatives of sulfonamides can enhance insulin sensitivity and improve glycemic control.
-
Antimicrobial Activity :
- Sulfonamides are well-known for their antibacterial properties. Studies have shown that compounds with similar structures possess effective antimicrobial action against various pathogens, including Gram-positive and Gram-negative bacteria . The specific derivative may exhibit similar efficacy, warranting further investigation.
- Cancer Research :
Synthesis and Production
The synthesis of 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide involves several steps, typically starting from 4-(2-aminoethyl)benzenesulfonamide. The process includes the reaction of this sulfonamide with 3-Ethyl-4-methyl-3-pyrrolidin-2-one, leading to the formation of the desired compound through a series of controlled reactions .
Case Studies
-
Glimepiride Impurity Analysis :
- A study focused on the characterization of impurities in glimepiride formulations identified this compound as a significant impurity. The presence of such impurities can impact the efficacy and safety profiles of pharmaceutical products, thus necessitating rigorous analytical methods for detection and quantification .
-
Pharmacokinetic Studies :
- Research evaluating the pharmacokinetics of related sulfonamide compounds has provided insights into absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for understanding how derivatives like this compound might behave in biological systems and their potential therapeutic windows .
作用機序
グリメピリドスルホンアミドは、主に膵臓のβ細胞からのインスリン分泌を促進することで効果を発揮します。これは、ATP感受性カリウムチャネルを阻害することにより、β細胞の脱分極を引き起こし、その結果、インスリンが分泌されます。 さらに、細胞内インスリン受容体の活性を高め、細胞によるグルコースの取り込みを改善する可能性があります .
類似化合物との比較
類似化合物
グリピジド: 作用機序は類似していますが、薬物動態が異なるスルホニルウレア薬。
グリブリド: グリメピリドと比較して作用時間が長いスルホニルウレア薬。
トルブタミド: 作用時間が短い古いスルホニルウレア薬。
独自性
グリメピリドスルホンアミドは、その特定のスルホンアミド基によって独特です。この基は、化合物の化学反応性と生物学的活性に影響を与える可能性があります。 他のスルホニルウレア薬と比較して、異なる薬物動態プロファイルと潜在的な治療上の利点を提供する可能性があります .
生物活性
4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide, commonly referred to as a Glimepiride impurity , is a sulfonamide derivative with significant implications in pharmacology, particularly as an intermediate in the synthesis of Glimepiride, a medication used to treat type 2 diabetes. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : CHNOS
- CAS Number : 119018-29-0
- Molecular Weight : 351.42 g/mol
Biological Activity Overview
- Antidiabetic Effects :
- Inhibition of Enzymatic Activity :
-
Potential Antitumor Activity :
- Although direct studies on this compound are scarce, related compounds such as 4-methylumbelliferone have shown antitumor effects through mechanisms involving the inhibition of hyaluronan synthesis and modulation of inflammatory pathways . This suggests potential avenues for exploring the antitumor activity of similar sulfonamide derivatives.
Table 1: Summary of Relevant Studies on Related Compounds
特性
IUPAC Name |
4-ethyl-3-methyl-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2H-pyrrole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-3-14-11(2)10-19(15(14)20)16(21)18-9-8-12-4-6-13(7-5-12)24(17,22)23/h4-7H,3,8-10H2,1-2H3,(H,18,21)(H2,17,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEMFZRCUKJSES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152297 | |
Record name | Glimepiride sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119018-29-0 | |
Record name | N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrole-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119018-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glimepiride sulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119018290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glimepiride sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-((3-ethyl-4-methyl-2-oxo-pyrrolin-1-yl)carboxamido)ethyl)benzenesulfonamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Pyrrole-1-carboxamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-3-ethyl-2,5-dihydro-4-methyl-2-oxo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLIMEPIRIDE SULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612913U5L6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary mechanisms of action of glimepiride sulfonamide in regulating blood glucose levels?
A1: Research suggests that glimepiride sulfonamide exerts its gluco-regulatory effects through multiple mechanisms. Primarily, it acts as a dipeptidyl peptidase-IV (DPP-IV) inhibitor. [] This enzyme is responsible for the degradation of incretin hormones like GLP-1, which stimulate insulin release and suppress glucagon secretion. By inhibiting DPP-IV, glimepiride sulfonamide prolongs the action of incretin hormones, thereby improving glycemic control. Additionally, studies indicate that this compound may also contribute to glucose regulation by stimulating insulin secretion and inhibiting alpha-amylase activity. []
Q2: How does the structure of glimepiride sulfonamide contribute to its ability to bind to DPP-IV?
A2: While the provided research doesn't delve into the specifics of glimepiride sulfonamide's interaction with DPP-IV, it highlights that in silico docking studies demonstrated strong binding efficiency between the two. [] This suggests that the compound's structure, which shares similarities with known DPP-IV inhibitors like sitagliptin and DPP-728, allows it to effectively interact with the enzyme's active site. [] Further research, including crystallography studies, could provide a more detailed understanding of the binding interactions.
Q3: How is glimepiride sulfonamide quantified in pharmaceutical formulations, and what are the regulatory limits for its presence as an impurity in glimepiride tablets?
A3: Several studies utilized high-performance liquid chromatography (HPLC) methods to quantify glimepiride sulfonamide in the presence of glimepiride and other related compounds. [, ] These methods typically employ reversed-phase C8 or C18 columns and UV detection at 230 nm. [, ] While the research does not explicitly state the regulatory limits for glimepiride sulfonamide as an impurity in glimepiride tablets, one study mentioned a quantitation limit of 0.24 μg/mL for this compound during quality control assessments. [] This highlights the importance of sensitive and validated analytical techniques for monitoring impurity levels in pharmaceutical formulations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。